4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is an organic compound with the molecular formula C13H9ClN2O2 and a molecular weight of 260.68 g/mol . This compound is characterized by the presence of a chloro-substituted benzonitrile moiety and a hydroxy-methoxy-substituted pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with 2-hydroxy-5-methoxypyridine under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogen gas with a palladium catalyst.
Substitution: Sodium azide (NaN3) in DMF, thiourea in ethanol.
Major Products Formed
Oxidation: Formation of 4-chloro-2-(2-oxo-5-methoxypyridin-4-YL)benzonitrile.
Reduction: Formation of 4-chloro-2-(2-hydroxy-5-methoxypyridin-4-YL)benzylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: As a probe to study enzyme-substrate interactions and receptor binding.
Medicine: Potential use in the development of pharmaceuticals targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the pyridine ring can form hydrogen bonds with active sites of enzymes or receptors, while the chloro and nitrile groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-(2-hydroxy-5-methylpyridin-4-YL)benzonitrile
- 4-Chloro-2-(2-hydroxy-5-ethoxypyridin-4-YL)benzonitrile
- 4-Chloro-2-(2-hydroxy-5-aminopyridin-4-YL)benzonitrile
Uniqueness
4-Chloro-2-(5-methoxy-2-oxo-1,2-dihydropyridin-4-yl)benzonitrile is unique due to the presence of both hydroxy and methoxy groups on the pyridine ring, which can enhance its solubility and reactivity compared to similar compounds. This unique combination of functional groups makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H9ClN2O2 |
---|---|
Molecular Weight |
260.67 g/mol |
IUPAC Name |
4-chloro-2-(5-methoxy-2-oxo-1H-pyridin-4-yl)benzonitrile |
InChI |
InChI=1S/C13H9ClN2O2/c1-18-12-7-16-13(17)5-11(12)10-4-9(14)3-2-8(10)6-15/h2-5,7H,1H3,(H,16,17) |
InChI Key |
FRGNAJIDABIWHR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CNC(=O)C=C1C2=C(C=CC(=C2)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.